Cas no 1361610-68-5 (Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate)

Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate 化学的及び物理的性質
名前と識別子
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- Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate
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- インチ: 1S/C14H10Cl3NO3/c1-20-10-6-4-8(13(18-10)14(19)21-2)7-3-5-9(15)12(17)11(7)16/h3-6H,1-2H3
- InChIKey: WLVWEKJDLHYZTA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C1=CC=C(N=C1C(=O)OC)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 371
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 48.4
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013030382-500mg |
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate |
1361610-68-5 | 97% | 500mg |
806.85 USD | 2021-05-31 | |
Alichem | A013030382-1g |
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate |
1361610-68-5 | 97% | 1g |
1,549.60 USD | 2021-05-31 | |
Alichem | A013030382-250mg |
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate |
1361610-68-5 | 97% | 250mg |
475.20 USD | 2021-05-31 |
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinateに関する追加情報
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate (CAS No. 1361610-68-5): A Comprehensive Overview
Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate (CAS No. 1361610-68-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the synthesis of bioactive molecules and the exploration of novel therapeutic pathways.
The molecular structure of Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate consists of a picolinic acid derivative with methoxy and trichlorophenyl substituents. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in organic synthesis. The presence of chlorine atoms in the phenyl ring enhances its reactivity, facilitating various chemical transformations that are crucial for drug development.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The combination of methoxy and trichlorophenyl groups in Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate suggests potential applications in the design of molecules that interact with biological targets. Preliminary studies have indicated that such compounds may exhibit properties relevant to anti-inflammatory and antimicrobial activities.
One of the most compelling aspects of Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel derivatives with enhanced biological activity. For instance, modifications to the picolinic acid core have led to the discovery of compounds with improved binding affinity to specific enzymes and receptors.
The synthesis of Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity. These methodologies highlight the compound's significance in synthetic chemistry and its potential for industrial-scale production.
Recent advancements in computational chemistry have further enhanced the understanding of the behavior of Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of drug candidates. These computational approaches complement experimental work and have become indispensable tools in modern drug discovery.
The pharmacokinetic properties of Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate are also subjects of interest. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its potential as a lead compound for further development. Understanding these parameters is crucial for optimizing drug delivery systems and ensuring therapeutic efficacy.
In conclusion, Methyl 6-methoxy-3-(2,3,4-trichlorophenyl)picolinate represents a significant compound in pharmaceutical research due to its unique structural features and potential biological applications. Its role as an intermediate in organic synthesis and its promise as a lead compound for drug development underscore its importance. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the exploration of novel therapeutic strategies.
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